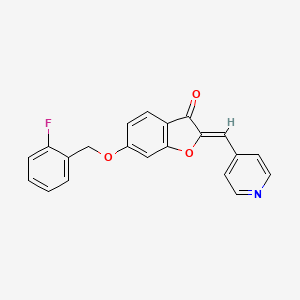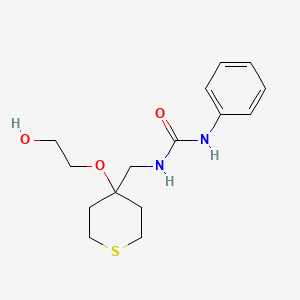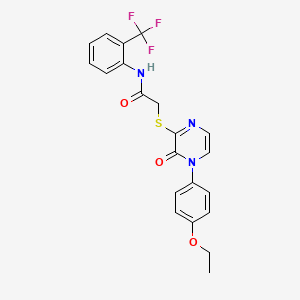![molecular formula C16H19NO4 B2380682 Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate CAS No. 1825653-57-3](/img/structure/B2380682.png)
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a propanoate ester, and a but-2-ynoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the but-2-ynoylamino group: This can be achieved by reacting but-2-ynoic acid with an appropriate amine under dehydrating conditions.
Attachment of the methoxyphenyl group:
Esterification: The final step is the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-7-15(18)17-11-13(16(19)21-3)10-12-8-5-6-9-14(12)20-2/h5-6,8-9,13H,10-11H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECKYCFIBVEVKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CC1=CC=CC=C1OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
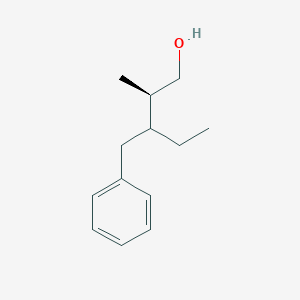
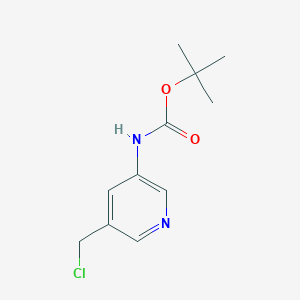
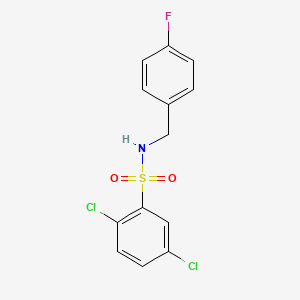
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2380605.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
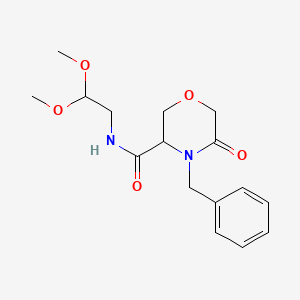
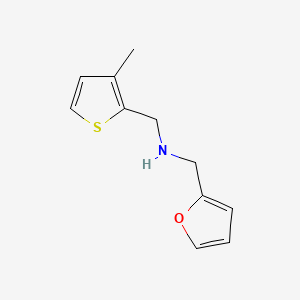
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)

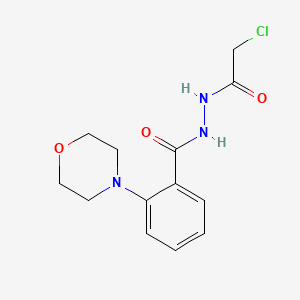
![3-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)
